7(R)-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride 7(R)-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride
Brand Name: Vulcanchem
CAS No.: 96752-43-1
VCID: VC18560835
InChI: InChI=1S/C13H13ClN3O2S.ClH/c14-11(18)10-8(6-16-4-2-1-3-5-16)7-20-13-9(15)12(19)17(10)13;/h1-5,9,13H,6-7,15H2;1H/q+1;/t9?,13-;/m0./s1
SMILES:
Molecular Formula: C13H14Cl2N3O2S+
Molecular Weight: 347.2 g/mol

7(R)-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride

CAS No.: 96752-43-1

Cat. No.: VC18560835

Molecular Formula: C13H14Cl2N3O2S+

Molecular Weight: 347.2 g/mol

* For research use only. Not for human or veterinary use.

7(R)-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride - 96752-43-1

Specification

CAS No. 96752-43-1
Molecular Formula C13H14Cl2N3O2S+
Molecular Weight 347.2 g/mol
IUPAC Name (6S)-7-amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl chloride;hydrochloride
Standard InChI InChI=1S/C13H13ClN3O2S.ClH/c14-11(18)10-8(6-16-4-2-1-3-5-16)7-20-13-9(15)12(19)17(10)13;/h1-5,9,13H,6-7,15H2;1H/q+1;/t9?,13-;/m0./s1
Standard InChI Key RJGWUZXORZOIQL-LGYSWELRSA-N
Isomeric SMILES C1C(=C(N2[C@@H](S1)C(C2=O)N)C(=O)Cl)C[N+]3=CC=CC=C3.Cl
Canonical SMILES C1C(=C(N2C(S1)C(C2=O)N)C(=O)Cl)C[N+]3=CC=CC=C3.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the cephem class of β-lactam antibiotics, characterized by a bicyclic system comprising a β-lactam ring fused to a six-membered dihydrothiazine ring. Key structural features include:

  • 7(R)-Amino Group: Positioned at the C7 position, this primary amine facilitates acylation reactions during antibiotic synthesis.

  • 3-(1-Pyridiniomethyl) Substituent: A quaternary ammonium group at C3 enhances water solubility and influences antimicrobial activity.

  • 4-Carboxylic Acid Chloride: The reactive acyl chloride at C4 enables conjugation with various nucleophiles in drug synthesis .

The monohydrochloride salt form improves stability and crystallinity, critical for industrial handling .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight364.24 g/mol
AppearanceWhite to off-white powder
Melting Point215–218°C (decomposes)
SolubilitySoluble in polar aprotic solvents
Storage Conditions2–8°C, inert atmosphere

Synthesis and Manufacturing

Industrial Production Methods

The synthesis follows a semi-synthetic route from 7-aminocephalosporanic acid (7-ACA), involving three key stages:

  • Side-Chain Introduction:

    • Quaternization of 7-ACA with pyridine derivatives introduces the 3-pyridiniummethyl group under alkaline conditions .

    • Reaction equation:

      7-ACA+CH3PyCl3-Pyridiniummethyl intermediate+HCl\text{7-ACA} + \text{CH}_3\text{PyCl} \rightarrow \text{3-Pyridiniummethyl intermediate} + \text{HCl}
  • Chlorination at C4:

    • The carboxylic acid at C4 undergoes chlorination using thionyl chloride or phosphorus pentachloride:

      RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} + \text{SO}_2 + \text{HCl}
  • Salt Formation:

    • Hydrochloride salt precipitation from ethyl acetate/hexane mixtures yields the final crystalline product .

Critical Process Parameters

  • Temperature Control: Maintained below 0°C during chlorination to prevent β-lactam ring degradation .

  • pH Optimization: Strict regulation at 6.8–7.2 during quaternization ensures proper reaction kinetics .

  • Purification: Recrystallization from acetone/water (3:1 v/v) achieves >99% purity, as verified by HPLC .

Pharmaceutical Applications

Role in Ceftazidime Synthesis

As the immediate precursor to ceftazidime, this compound undergoes aminolysis with (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid derivatives. The reaction mechanism proceeds via nucleophilic attack at the C4 acid chloride:

Cephem-Cl+HS-CH2CO-SidechainCeftazidime+HCl\text{Cephem-Cl} + \text{HS-CH}_2\text{CO-Sidechain} \rightarrow \text{Ceftazidime} + \text{HCl}

Regulatory Considerations

The European Pharmacopoeia (EP) mandates strict control of this compound as Ceftazidime Impurity C, with allowable limits ≤0.3% in final drug substances . Recent FDA guidance emphasizes comprehensive characterization due to potential genotoxic risks associated with residual acyl chlorides .

Analytical Characterization

Spectroscopic Profiles

TechniqueKey SignalsSignificance
IR (KBr)1775 cm⁻¹ (β-lactam C=O)Confirms ring integrity
1680 cm⁻¹ (acid chloride C=O)Verifies C4 functionality
¹H NMRδ 5.51 (d, H-6)C6-C7 coupling constant (J=4.8 Hz)
δ 5.15 (s, H-2 pyridinium)Confirms quaternary nitrogen
MS (ESI+)m/z 364.1 [M+H]⁺Matches molecular formula

Chromatographic Methods

Reverse-phase HPLC (USP method) using C18 columns (250 × 4.6 mm, 5 μm) with 0.1% TFA/acetonitrile gradient achieves baseline separation from related substances. Retention time typically 12.3±0.5 minutes .

Stability and Degradation

Forced Degradation Studies

  • Hydrolytic Degradation: Rapid decomposition in aqueous media (t₁/₂=2.1 h at pH 7.4), primarily via β-lactam ring opening .

  • Oxidative Stress: Forms sulfoxide derivatives upon exposure to 0.3% H₂O₂ .

  • Photolytic Stability: Maintains >95% purity after 48 h under ICH Q1B conditions .

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